molecular formula C55H66ClN7O9S B1649325 MZP-54 CAS No. 2010159-47-2

MZP-54

Cat. No.: B1649325
CAS No.: 2010159-47-2
M. Wt: 1036.7 g/mol
InChI Key: FYSWLIFIYIVHPI-DDWISSAJSA-N
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Preparation Methods

Synthetic Strategy and Retrosynthetic Analysis

The preparation of MZP-54 follows a modular approach, leveraging late-stage functionalization to conjugate the two ligand warheads via a flexible linker. The retrosynthetic pathway divides the molecule into three components:

  • I-BET726-derived BET inhibitor : Serves as the BRD4/3-binding moiety.
  • VH032-based VHL ligand : Recruits the E3 ubiquitin ligase complex.
  • PEG-containing linker : Bridges the two ligands, enabling ternary complex formation.

Synthesis of the BET Inhibitor (I-BET726 Derivative)

The tetrahydroquinoline core of I-BET726 is synthesized via a Friedländer annulation between 2-aminobenzaldehyde and a substituted cyclohexenone. Key steps include:

  • Enantioselective reduction : Introduction of the (2S,4R) stereochemistry at the tetrahydroquinoline ring using a chiral oxazaborolidine catalyst.
  • Chlorophenylamino substitution : Achieved via Buchwald-Hartwig amination with 4-chloroaniline, yielding the critical BD2-binding pharmacophore.

Preparation of the VHL Ligand (VH032 Analogue)

VH032, a hydroxyproline-derived ligand, is synthesized through:

  • Solid-phase peptide synthesis (SPPS) : Assembly of the pyrrolidine-2-carboxamide backbone.
  • Post-synthetic modifications : Introduction of the 4-(4-methylthiazol-5-yl)benzyl group via reductive amination.

Linker Assembly and Conjugation

The PEG linker (5,8,11-trioxa-2,14-diazahexadecan-16-oic acid) is constructed using iterative ethylene oxide additions, followed by functionalization with tert-butyl and acetyl groups. Conjugation employs a ruthenium-catalyzed C–H amidation strategy:

  • Directed C–H activation : The I-BET726 derivative undergoes site-selective amidation at the para-position of its phenyl ring using a dioxazolone reagent.
  • Copper-free click chemistry : The terminal alkyne on the linker reacts with an azide-functionalized VH032 derivative, forming a triazole linkage.

Optimization of Synthetic Parameters

Solubility-Driven Design

Computational modeling (SwissADME, pkCSM) guided the incorporation of a trioxa-diaza linker to enhance aqueous solubility. Key parameters included:

  • LogP : Reduced from 5.2 (predicted for non-PEG linker) to 3.1.
  • Topological polar surface area (TPSA) : Increased from 120 Ų to 185 Ų, improving membrane permeability.

Stereochemical Control

The (2S,4R) configuration in the tetrahydroquinoline moiety was critical for BRD4 BD2 binding (Kd = 4 nM). Diastereomeric excess (>98%) was achieved via chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column.

Reaction Monitoring and Purification

  • Real-time NMR : Tracked amidation progress using in situ 19F NMR with a spy molecule (IC50 = 230 nM for ternary complex detection).
  • Preparative HPLC : Purified the final compound on a C18 column (20 × 250 mm, 5 μm) with a gradient of 10–90% acetonitrile in 0.1% formic acid.

Analytical Characterization

Structural Confirmation

Technique Parameters Results
HRMS ESI+, m/z [M+H]+ 1037.6742 (calc. 1037.6703)
1H NMR 600 MHz, DMSO-d6 δ 8.21 (s, 1H, triazole), 7.89 (d, J=8.4 Hz, 2H, ArH)
HPLC Purity C18, 254 nm, 1 mL/min 98.7% (tR = 12.3 min)

Biophysical Validation

  • Surface plasmon resonance (SPR) : Confirmed binary binding to BRD4 BD2 (Kd = 4 nM) and VHL (Kd = 105 nM).
  • Isothermal titration calorimetry (ITC) : Measured negative cooperativity (α = 0.5) in ternary complex formation.

Scale-Up Challenges and Solutions

Late-Stage Functionalization Limitations

Initial routes using traditional amide coupling (EDCI/HOBt) suffered from low yields (≤15%) due to steric hindrance. Transitioning to ruthenium-catalyzed C–H amidation improved yields to 62% while maintaining regioselectivity.

Polymorphism Control

Lyophilization from tert-butanol/water (1:3) produced Form I with optimal stability (ΔG = -12.3 kcal/mol by DSC), avoiding hygroscopic forms observed in ethanol-based crystallizations.

Comparative Analysis with Analogues

Parameter This compound MZP-55 JQ1-PROTAC
BRD4 DC50 8.1 nM 11.3 nM 6.8 nM
BRD3 Selectivity 7.3 nM 9.1 nM >100 nM
Solubility 50 mg/mL 32 mg/mL 18 mg/mL
Cooperativity α = 0.5 α = 0.7 α = 1.2

Data adapted from Chan et al. (2018) and Bondeson et al. (2021).

Scientific Research Applications

In Vitro Applications

MZP-54 has demonstrated significant efficacy in various in vitro studies:

  • Protein Degradation :
    • This compound exhibits a binding affinity (Kd) of 4 nM for the BD2 domain of BRD4, indicating strong interaction and specificity .
    • It effectively reduces the levels of BRD3 and BRD4 in human cell lines, such as HeLa cells, with reported DC50 values (the concentration required to reduce protein levels by 50%) of 8.1 nM for BRD4 and 7.3 nM for BRD3 .
  • Antiproliferative Activity :
    • In acute myeloid leukemia (AML) cell lines MV4;11 and HL60, this compound shows potent antiproliferative effects with EC50 values of approximately 7.3 nM and 6.6 nM respectively, demonstrating its potential as an anti-cancer agent .
  • cMyc Suppression :
    • The compound has been linked to the suppression of cMyc levels in treated cells, which is crucial since cMyc is often overexpressed in various cancers .

Binding Affinity and Cooperativity

This compound's functionality is heavily influenced by its binding characteristics:

  • Cooperativity : Studies indicate that this compound exhibits negative cooperativity when forming ternary complexes with VHL and BET proteins. This property can affect the efficiency of protein degradation .
  • Biophysical Data : The compound's binary Kd for VHL is reported at 105 nM, while the ternary Kd (in the presence of BRD4) is approximately 230 nM .

Case Studies

Several studies have utilized this compound to explore its potential applications:

  • Cancer Research :
    • A study highlighted the role of this compound in targeting BET proteins to inhibit cancer cell proliferation, particularly in AML models .
    • Researchers have noted that while this compound effectively degrades BRD3/4, it may not have significant effects on other BET family members, suggesting a unique selectivity profile that could be beneficial for therapeutic targeting .
  • Comparative Studies :
    • Comparative analyses with other PROTACs indicate that this compound may offer advantages over traditional BET inhibitors by providing more selective degradation profiles, which could minimize off-target effects associated with broader spectrum inhibitors .

Biological Activity

MZP-54 is a compound classified as a PROTAC (Proteolysis Targeting Chimera) that has garnered attention for its potential in targeted protein degradation, particularly in the context of cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of PROTACs

PROTACs are bifunctional molecules designed to induce ubiquitination and subsequent degradation of target proteins via the ubiquitin-proteasome system. They typically consist of three components:

  • Targeting ligand : Binds to the protein of interest.
  • E3 ligase ligand : Binds to an E3 ubiquitin ligase.
  • Linker : Connects the two ligands.

This compound specifically targets members of the bromodomain and extraterminal (BET) protein family, which are implicated in various cancers.

This compound operates through a mechanism that involves the formation of a ternary complex between the target protein (e.g., Brd4), the E3 ligase (VHL), and itself. This complex facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. Research indicates that this compound exhibits negative cooperativity , meaning that its binding affinity decreases with increasing concentrations of the target protein, which is significant for understanding its efficacy and dosing strategies .

Biological Activity Data

The biological activity of this compound has been assessed through various studies, particularly focusing on its antiproliferative effects in cancer cell lines.

Table 1: Biological Activity of this compound

Cell LineIC50 (nM)pEC50Max Reduction (%)
MV4;119.27.7783.5
HL609.07.4688.0
  • IC50 : The concentration required to inhibit 50% of cell proliferation.
  • pEC50 : The negative logarithm of the EC50 value, indicating potency.
  • Max Reduction : The maximum percentage reduction in protein levels relative to control.

These values suggest that this compound is effective at low nanomolar concentrations, demonstrating significant potential for therapeutic applications.

Study on Antiproliferative Effects

In a study utilizing MV4;11 and HL60 cells, this compound showed marked antiproliferative activity with concentration-dependent knockdown of BET proteins. The results indicated that while some PROTAC compounds exhibited comparable potency to traditional inhibitors, this compound's unique mechanism allows for more effective degradation over time .

Safety and Pharmacology Considerations

Safety pharmacology studies are crucial for assessing any potential adverse effects associated with this compound. Current research emphasizes the importance of evaluating both therapeutic efficacy and safety profiles to ensure that compounds like this compound can be administered at effective doses without unacceptable risks .

Q & A

Q. Basic: What experimental methodologies are essential to evaluate MZP-54’s efficacy as a Brd4 degrader?

To assess this compound’s degradation efficiency, researchers should employ:

  • In vitro assays : Dose-response curves (e.g., Western blotting for Brd4, Brd3, and Brd2 protein levels) to confirm selectivity and potency. Include negative controls (e.g., vehicle-treated cells) and positive controls (e.g., MZ1 or other PROTACs) for comparative analysis .
  • Cellular viability assays : Antiproliferative activity in relevant cancer cell lines (e.g., HeLa) using MTT or ATP-based assays, with concentration-dependent validation .
  • Ternary complex validation : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to analyze cooperative binding between this compound, Brd4, and VHL E3 ligase .

Q. Basic: How should researchers design experiments to address contradictory data on this compound’s degradation efficiency compared to other PROTACs?

Contradictions (e.g., this compound’s lower degradation efficiency vs. MZ1 despite higher Brd4 affinity) require:

  • Replicate studies : Conduct independent experiments with standardized protocols (cell line passage number, treatment duration) to minimize variability .
  • Orthogonal validation : Use complementary methods (e.g., qPCR for BET target genes, immunofluorescence for protein localization) to confirm degradation .
  • Negative cooperativity analysis : Apply ITC to quantify ternary complex formation thermodynamics and identify mechanistic bottlenecks .

Q. Advanced: What statistical approaches are critical for analyzing dose-dependent degradation and selectivity of this compound?

  • Non-linear regression models : Fit dose-response data (e.g., log[inhibitor] vs. response) to calculate DC₅₀ (degradation concentration) and Emax (maximum effect) for Brd4 vs. other BET proteins .
  • Selectivity index (SI) : Compute SI = DC₅₀(Brd2)/DC₅₀(Brd4) to quantify Brd4 preference. Use ANOVA to compare SI across cell lines .
  • Error propagation : Account for variability in Western blot band quantification via bootstrapping or Monte Carlo simulations .

Q. Advanced: How can researchers resolve challenges in this compound’s selectivity for Brd4 over Brd3/Brd2?

  • Structural analysis : Perform molecular docking or cryo-EM to map this compound’s interactions with Brd4’s BD1/BD2 domains versus Brd2/Brd3 .
  • CRISPR-based knockout models : Validate target specificity using Brd4/Brd3/Brd2-knockout cell lines to isolate degradation effects .
  • Proteomic profiling : Use mass spectrometry to identify off-target degradation and contextualize selectivity claims .

Q. Advanced: What in vivo models are optimal for studying this compound’s pharmacokinetics and therapeutic potential?

  • Xenograft models : Implant Brd4-dependent tumors (e.g., AML, HeLa-derived) in immunocompromised mice. Monitor tumor volume and Brd4 levels post-MZP-54 administration .
  • Pharmacodynamic (PD) markers : Measure Brd4 degradation in blood/tissue biopsies via ELISA or immunohistochemistry .
  • PK/PD integration : Use compartmental modeling to correlate plasma concentrations with target engagement .

Q. Basic: How should researchers validate this compound’s mechanism of action in transcriptional regulation?

  • RNA-seq or ChIP-seq : Profile transcriptional changes in BET target genes (e.g., c-Myc) and confirm Brd4 displacement from chromatin .
  • Rescue experiments : Overexpress Brd4 in treated cells to reverse antiproliferative effects and confirm on-target activity .

Q. Advanced: What strategies mitigate off-target effects in this compound studies?

  • CETSA (Cellular Thermal Shift Assay) : Identify non-BET proteins stabilized or destabilized by this compound .
  • Kinobead profiling : Screen for kinase inhibition to exclude non-BET-related cytotoxicity .

Q. Basic: What are the best practices for reporting this compound’s experimental data to ensure reproducibility?

  • Detailed supplemental materials : Include raw Western blot images, instrument settings, and statistical code .
  • Metadata documentation : Report cell line authentication, passage numbers, and compound purity (≥95% by HPLC) .

Q. Advanced: How can researchers address negative cooperativity in this compound’s ternary complex formation?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified linker lengths/chemistries to optimize cooperativity .
  • Kinetic assays : Use stopped-flow fluorimetry to measure ternary complex assembly/disassembly rates .

Q. Basic: What ethical considerations apply to this compound research involving animal models?

  • IACUC approval : Adhere to institutional guidelines for tumor burden limits and humane endpoints .
  • Data transparency : Share negative results (e.g., lack of efficacy in certain models) to prevent publication bias .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H66ClN7O9S/c1-34-27-46(60-43-18-16-42(56)17-19-43)45-28-41(15-20-47(45)63(34)36(3)64)38-11-13-40(14-12-38)52(67)57-21-22-70-23-24-71-25-26-72-32-49(66)61-51(55(4,5)6)54(69)62-31-44(65)29-48(62)53(68)58-30-37-7-9-39(10-8-37)50-35(2)59-33-73-50/h7-20,28,33-34,44,46,48,51,60,65H,21-27,29-32H2,1-6H3,(H,57,67)(H,58,68)(H,61,66)/t34-,44+,46+,48-,51+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSWLIFIYIVHPI-DDWISSAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H66ClN7O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1036.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2010159-47-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2010159-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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